methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate
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Overview
Description
Methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate is a complex organic compound that features an indole moiety, a nitro group, and a benzoate ester. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate typically involves multiple steps. One common method starts with the preparation of the indole derivative, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nitro group can be introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents . The final step involves esterification to form the benzoate ester, typically using methanol and a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Sodium hydroxide or other strong bases can be used for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components . These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[1-(1H-indol-3-yl)-2-aminoethyl]benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-[1-(1H-indol-3-yl)-2-hydroxyethyl]benzoate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
Methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzoate |
InChI |
InChI=1S/C18H16N2O4/c1-24-18(21)13-8-6-12(7-9-13)16(11-20(22)23)15-10-19-17-5-3-2-4-14(15)17/h2-10,16,19H,11H2,1H3 |
InChI Key |
OAZLTQNRHLJEGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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